5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which is crucial for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mécanisme D'action
5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide selectively inhibits BTK, which is a key signaling molecule in BCR signaling. BCR signaling is essential for the survival and proliferation of B-cells, and aberrant BCR signaling has been implicated in the development and progression of B-cell malignancies. By inhibiting BTK, 5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide disrupts BCR signaling and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been shown to inhibit BCR signaling and induce apoptosis in B-cell malignancies. In addition, 5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been shown to inhibit the proliferation of CLL cells and NHL cells in vitro (Ponader et al., 2014; Kohrt et al., 2014). These findings suggest that 5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide has potent antitumor activity in B-cell malignancies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide is its selectivity for BTK, which reduces the risk of off-target effects. In addition, 5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide has shown potent antitumor activity in preclinical models of B-cell malignancies. However, one limitation of 5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several potential future directions for the development of 5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide as a therapeutic agent for B-cell malignancies. One potential direction is the development of combination therapies that target multiple signaling pathways in B-cell malignancies. Another potential direction is the development of 5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide analogs with improved solubility and pharmacokinetics. Finally, clinical trials are needed to evaluate the safety and efficacy of 5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide in patients with B-cell malignancies.
Méthodes De Synthèse
The synthesis of 5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been described in a patent application by Takeda Pharmaceutical Company Limited (WO2014095049A1). The method involves the reaction of 5-chloro-2-methoxybenzoic acid with 2-(4-propanoylpiperazin-1-yl)aniline in the presence of a coupling agent and a base. The resulting intermediate is then treated with 2-chloro-N-(2-hydroxyethyl)acetamide to yield the final product.
Applications De Recherche Scientifique
5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been extensively studied in preclinical models of B-cell malignancies. In a study published in Cancer Research, 5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide was shown to inhibit BCR signaling and induce apoptosis (programmed cell death) in CLL cells (Ponader et al., 2014). Another study published in Blood showed that 5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide had potent antitumor activity in a mouse model of NHL (Kohrt et al., 2014). These findings suggest that 5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide may be a promising therapeutic agent for the treatment of B-cell malignancies.
Propriétés
Formule moléculaire |
C21H24ClN3O3 |
---|---|
Poids moléculaire |
401.9 g/mol |
Nom IUPAC |
5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H24ClN3O3/c1-3-20(26)25-12-10-24(11-13-25)18-7-5-4-6-17(18)23-21(27)16-14-15(22)8-9-19(16)28-2/h4-9,14H,3,10-13H2,1-2H3,(H,23,27) |
Clé InChI |
NZCBBTCBJVLGQF-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Cl)OC |
SMILES canonique |
CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.